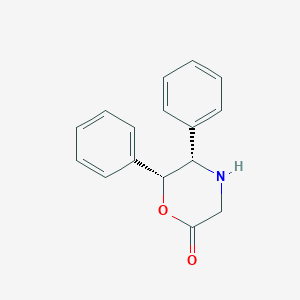

(5S,6R)-5,6-diphenyl-2-morpholinone

Übersicht

Beschreibung

(5S,6R)-5,6-diphenyl-2-morpholinone is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a morpholine ring substituted with two phenyl groups, making it a versatile molecule for synthetic and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6R)-5,6-diphenyl-2-morpholinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diphenylamine with ethylene oxide, followed by cyclization in the presence of a strong acid or base. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

(5S,6R)-5,6-diphenyl-2-morpholinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the morpholine nitrogen, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(5S,6R)-5,6-Diphenyl-2-morpholinone is primarily recognized for its role as an intermediate in the synthesis of various bioactive compounds. Notably, it is involved in the production of spirotryprostatin B, which exhibits significant antitumor activity. This compound has shown promise in preclinical studies for its ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells .

Case Study: Synthesis of Spirotryprostatin B

- Objective : To evaluate the effectiveness of this compound as a precursor in synthesizing spirotryprostatin B.

- Methodology : The compound was utilized as a key building block in a multi-step synthetic pathway involving various reagents and conditions to achieve the final product.

- Results : The synthesized spirotryprostatin B demonstrated potent cytotoxic effects against various cancer cell lines, confirming the utility of this compound in drug development.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile scaffold for the development of new chemical entities. Its morpholine structure allows for diverse modifications that can lead to various derivatives with unique biological properties.

Applications in Drug Design

- Antiviral Agents : Research indicates that derivatives of this compound can be designed to enhance antiviral activity against specific pathogens.

- Antibiotics : The compound has been explored for its potential to be modified into novel antibiotic agents that could combat resistant bacterial strains.

Chemical Synthesis and Reactions

This compound can undergo several chemical reactions that enhance its functionality:

| Reaction Type | Description | Outcome |

|---|---|---|

| Alkylation | Introduction of alkyl groups to enhance lipophilicity | Increased bioactivity |

| Acylation | Formation of acyl derivatives for improved stability | Enhanced pharmacokinetics |

| Reduction | Conversion to alcohol derivatives | Altered biological activity |

Safety Precautions

- Personal Protective Equipment (PPE) : Gloves and eye protection should be worn.

- Ventilation : Work should be conducted in a well-ventilated area or fume hood.

Wirkmechanismus

The mechanism of action of (5S,6R)-5,6-diphenyl-2-morpholinone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Compounds similar to (5S,6R)-5,6-diphenyl-2-morpholinone include:

- (1S,5S,6R)-6-acetylamino-(5′-methoxyindolo[2,3-b])bicyclo[3.2.1]oct-2-ene

- Methyl (5S,6R,7E,9E,11Z,13E,15S)-16-(4-fluorophenoxy)-5,6,15-trihydroxy-7,9,11,13-hexadecatetraenoate

Uniqueness

What sets this compound apart is its unique combination of a morpholine ring with two phenyl groups, providing distinct chemical and biological properties. Its chiral centers also contribute to its specificity in asymmetric synthesis and potential pharmacological applications.

Biologische Aktivität

(5S,6R)-5,6-Diphenyl-2-morpholinone is a chiral morpholinone derivative with potential biological activities that have garnered interest in medicinal chemistry and drug development. This compound is characterized by its unique stereochemistry and structure, which contribute to its biological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 253.3 g/mol

- CAS Number : 144538-22-7

Synthesis

The synthesis of this compound typically involves the reaction of suitable precursors under specific conditions to achieve high yields and desired stereochemistry. For instance, a method described by Williams et al. involves the use of various protecting groups and chiral reagents to achieve the final product with high diastereomeric purity .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity by disrupting the interaction between the p53 tumor suppressor protein and its negative regulators MDM2 and MDMX. This disruption leads to the reactivation of p53, promoting apoptosis in cancer cells .

Table 1: Summary of Antitumor Studies

Neuroprotective Effects

In addition to its antitumor properties, this compound has been investigated for its neuroprotective effects. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis through modulation of signaling pathways involved in cell survival .

Table 2: Neuroprotective Studies

| Study Reference | Cell Type | Mechanism of Action | Key Findings |

|---|---|---|---|

| Neuronal Cells | Antioxidant activity | Reduced cell death in oxidative stress models |

The mechanisms underlying the biological activity of this compound involve:

- Inhibition of Protein Interactions : The compound binds to MDM2/MDMX proteins, preventing their interaction with p53.

- Induction of Apoptosis : By reactivating p53, it promotes apoptotic pathways in tumor cells.

- Antioxidant Properties : It may reduce reactive oxygen species (ROS) levels in neuronal cells, contributing to neuroprotection.

Case Studies

- Breast Cancer Models : In vitro studies have demonstrated that this compound significantly inhibits the proliferation of breast cancer cells by enhancing p53-mediated apoptosis .

- Neuroprotection in Animal Models : Animal studies have shown that administration of this compound can reduce neuronal damage following ischemic events by enhancing cellular antioxidant defenses .

Eigenschaften

IUPAC Name |

(5S,6R)-5,6-diphenylmorpholin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,15-17H,11H2/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPOSIZJPSDSIL-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)O[C@@H]([C@@H](N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438623 | |

| Record name | (5S,6R)-5,6-diphenyl-2-morpholinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144538-22-7 | |

| Record name | (5S,6R)-5,6-diphenyl-2-morpholinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.